molecular formula C25H31N2O2P B1230102 4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline

4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline

Cat. No. B1230102
M. Wt: 422.5 g/mol
InChI Key: PXBLKWLLBSFBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline is an aralkylamine.

Scientific Research Applications

Photophysical Properties and Molecular Structures

  • Photophysical Properties and Molecular Conformations
    • Borylanilines, structurally similar to the compound , have unique solid-state structures and photophysical properties. These properties are influenced by molecular conformations and exhibit intermolecular N–H- - -π electrostatic interactions (Sudhakar, Mukherjee, & Thilagar, 2013).

Synthesis and Molecular Interactions

  • Molecular Structures and Synthesis
    • The compound's structural variants have been synthesized via Schiff bases reduction route, revealing intricate molecular structures with specific intermolecular hydrogen bonding and secondary interactions, essential for the synthesis of various compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Chemical Reactions and Mechanisms

  • Photochemical Reactions

    • Analogous N,N-dimethylaniline compounds participate in photochemical reactions, forming heterocycles, demonstrating a process with high regio- and chemoselectivity, which can be significant for specific synthetic applications (Guizzardi, Mella, Fagnoni, & Albini, 2000).
  • Ionization and Electron Transfer

    • Related compounds undergo ionization through electron transfer, leading to the formation of radical cations and aminyl radicals. The ionization mechanisms provide insights into the electronic properties and reactivity of these compounds (Maroz, Hermann, Naumov, & Brede, 2005).

Supramolecular Chemistry and Material Science

  • Host-Guest Chemistry

    • Certain compounds form host-guest complexes, showing selectivity in molecular recognition. This can be utilized in supramolecular chemistry and separation processes, hinting at possible applications of the compound (Barton, Hosten, & Pohl, 2017).
  • Electrochemical Studies

  • Solid-State Structures and Interaction Studies

    • The solid-state structures and interactions of related compounds have been investigated, revealing the importance of hydrogen bonding and molecular orientation, which are critical for understanding the material properties of these compounds (Vicentes, Rodríguez, Cobo, & Glidewell, 2013).

properties

Product Name

4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline

Molecular Formula

C25H31N2O2P

Molecular Weight

422.5 g/mol

IUPAC Name

4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline

InChI

InChI=1S/C25H31N2O2P/c1-5-19-29-30(28,24-17-15-23(16-18-24)27(3)4)25(21-13-11-20(2)12-14-21)26-22-9-7-6-8-10-22/h6-18,25-26H,5,19H2,1-4H3

InChI Key

PXBLKWLLBSFBBD-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=C(C=C2)C)NC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline
Reactant of Route 2
Reactant of Route 2
4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline
Reactant of Route 3
Reactant of Route 3
4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline
Reactant of Route 4
Reactant of Route 4
4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline
Reactant of Route 5
Reactant of Route 5
4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline
Reactant of Route 6
Reactant of Route 6
4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.